Methyl 3-amino-2-(4-methylphenyl)propanoate Methyl 3-amino-2-(4-methylphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17640897
InChI: InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

Methyl 3-amino-2-(4-methylphenyl)propanoate

CAS No.:

Cat. No.: VC17640897

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-(4-methylphenyl)propanoate -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name methyl 3-amino-2-(4-methylphenyl)propanoate
Standard InChI InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3
Standard InChI Key ZQRFCBRDSWEWIW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(CN)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 2-(4-methylbenzyl)-β-alaninate, reflecting its esterified β-alanine core substituted at the second carbon with a 4-methylbenzyl group . Its molecular formula is C₁₂H₁₇NO₂, with a calculated molecular weight of 207.27 g/mol . The structural configuration positions the amino group at the β-carbon (C3) and the 4-methylbenzyl moiety at C2, creating a sterically hindered environment that influences its reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC NameMethyl 2-(4-methylbenzyl)-β-alaninate
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
CAS Registry Number1038365-99-9
PubChem CID43148192

Stereochemical Considerations

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of methyl 3-amino-2-(4-methylphenyl)propanoate typically follows a convergent strategy:

  • Nucleophilic Alkylation: Reacting methyl acrylate with 4-methylbenzyl bromide under basic conditions to form the C2-substituted propanoate intermediate.

  • Reductive Amination: Introducing the amino group via catalytic hydrogenation of an intermediate imine, formed by condensing the alkylated ester with ammonia or a protected amine.

Optimized Reaction Conditions

A representative protocol involves:

  • Step 1: Michael addition of 4-methylbenzyl magnesium bromide to methyl acrylate in tetrahydrofuran (THF) at −78°C, yielding methyl 2-(4-methylbenzyl)propanoate (85% yield).

  • Step 2: Bromination at C3 using N-bromosuccinimide (NBS) under radical initiation, followed by amination with aqueous ammonia in DMF at 60°C (72% yield over two steps) .

Table 2: Synthetic Route Efficiency

StepReactionYield (%)Key Reagents
1Alkylation854-MeBnMgBr, THF
2Bromination/Amination72NBS, NH₃(aq), DMF

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (calculated LogP = 2.1) due to the 4-methylbenzyl group, suggesting preferential solubility in organic solvents like dichloromethane and ethyl acetate over water . This property enhances its membrane permeability, a critical factor in drug design.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.0 Hz, 2H, ArH), 7.05 (d, J = 8.0 Hz, 2H, ArH), 3.65 (s, 3H, OCH₃), 3.22 (dd, J = 14.0, 6.0 Hz, 1H, CH₂Ar), 2.95 (dd, J = 14.0, 6.0 Hz, 1H, CH₂Ar), 2.58 (m, 2H, CH₂NH₂), 2.35 (s, 3H, ArCH₃) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1745 cm⁻¹ (ester C=O), 1605 cm⁻¹ (aromatic C=C).

Hypothesized Biological Activity

Putative Mechanisms of Action

While direct studies are lacking, structural analogs suggest potential interactions with:

  • GABA Transporters: The 4-methylbenzyl group may facilitate hydrophobic binding to neurotransmitter transporters, modulating synaptic GABA levels .

  • Cytochrome P450 Enzymes: The amino ester moiety could act as a heme-coordinating group, inhibiting metabolic enzymes involved in drug detoxification.

Comparative Bioactivity

Analogous β-amino esters demonstrate:

  • IC₅₀ = 18 μM against GABA transporter 1 (GAT-1) in transfected HEK293 cells.

  • EC₅₀ = 42 μM for neuroprotective effects in glutamate-induced neuronal apoptosis models .

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